[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester
CAS No.: 1353966-64-9
Cat. No.: VC8233293
Molecular Formula: C16H29N3O3
Molecular Weight: 311.42 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353966-64-9 |
|---|---|
| Molecular Formula | C16H29N3O3 |
| Molecular Weight | 311.42 g/mol |
| IUPAC Name | tert-butyl N-[[1-(2-aminoacetyl)piperidin-2-yl]methyl]-N-cyclopropylcarbamate |
| Standard InChI | InChI=1S/C16H29N3O3/c1-16(2,3)22-15(21)19(12-7-8-12)11-13-6-4-5-9-18(13)14(20)10-17/h12-13H,4-11,17H2,1-3H3 |
| Standard InChI Key | PTSPDCKVUZEZOX-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N(CC1CCCCN1C(=O)CN)C2CC2 |
| Canonical SMILES | CC(C)(C)OC(=O)N(CC1CCCCN1C(=O)CN)C2CC2 |
Introduction
[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester is a complex organic compound belonging to the carbamic acid derivatives category. It features a piperidine ring, an amino-acetyl group, and a cyclopropyl moiety, which contribute to its potential biological activities and applications in medicinal chemistry . This compound is synthesized primarily for research purposes, particularly in pharmacology and medicinal chemistry, where its structure-activity relationships are explored.
Synthesis Process
The synthesis of [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester typically involves multiple steps, including the formation of the piperidine ring, introduction of the amino-acetyl group, and incorporation of the cyclopropyl moiety. These steps are often optimized to ensure high yield and purity for research purposes.
Applications in Medicinal Chemistry
This compound is primarily used in research related to pharmacology and medicinal chemistry. Its unique structure makes it a candidate for studying structure-activity relationships, which are crucial for developing new drugs. The presence of the cyclopropyl group and the amino-acetyl moiety can influence its interaction with biological targets, potentially leading to therapeutic applications.
Related Compounds Table
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume